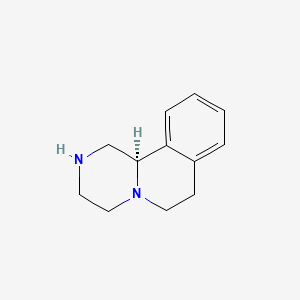
9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, donor-acceptor copolymers composed of different electron-donor units and electron-acceptor units have been synthesized by Suzuki coupling in a high-boiling solvent .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a carbazole group, two ethylhexyl groups, and two dioxaborolan-2-yl groups .Scientific Research Applications
Fluorescent Probes and Dyes
- Carbazole derivatives have been synthesized for use as fluorescent probes. For instance, a study detailed the synthesis of a near-infrared fluorescent probe using carbazole borate ester, showcasing its potential in fluorescence applications (Shen, 2014).
- Another research demonstrated the synthesis of carbazole-based dyes for single-component organic solar cells. These dyes, synthesized via the Suzuki cross-coupling reaction, are of interest due to their donor-π-acceptor structure (Mikhailov et al., 2022).
Semiconducting Polymers
- Carbazole derivatives play a crucial role in the development of conjugated polymers. A study described the synthesis of such polymers with excellent red luminescence properties, using carbazole units alternated with other organic moieties (Zhu et al., 2007).
- Additionally, high-molecular-weight conjugated polycarbazoles were synthesized, demonstrating their potential in organic electronics due to their good solubility and optical properties (Fu & Bo, 2005).
Organic Light-Emitting Diodes (OLEDs)
- The synthesis of carbazole-based materials for use in OLEDs has been explored. One study developed a new host material for blue phosphorescent OLEDs, emphasizing its enhanced thermal stability and high luminescence efficiency (Seo & Lee, 2017).
- Another research focused on carbazole derivatives as electron donors in the synthesis of organic electron acceptors for bulk-heterojunction devices, a vital component in solar cell technology (Raynor et al., 2016).
Colorimetric and Fluorometric Probes
- Carbazole-based oligomers have been synthesized for use as colorimetric and fluorometric probes. Their high sensitivity and selectivity make them ideal for detecting specific ions, such as iodide, in various applications (Zhao et al., 2012).
properties
IUPAC Name |
9-(2-ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47B2NO4/c1-11-13-14-22(12-2)21-35-27-17-15-23(33-36-29(3,4)30(5,6)37-33)19-25(27)26-20-24(16-18-28(26)35)34-38-31(7,8)32(9,10)39-34/h15-20,22H,11-14,21H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIDPIRTFOJNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737909 | |
| Record name | 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
448955-87-1 | |
| Record name | 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



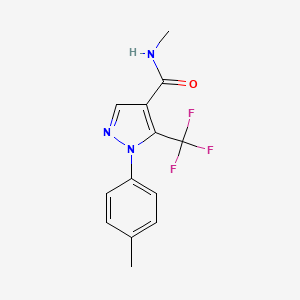

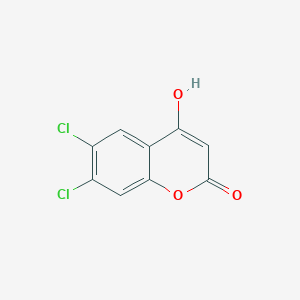

![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)
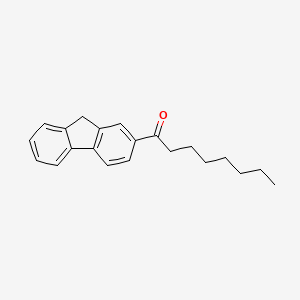
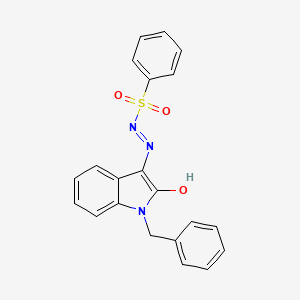
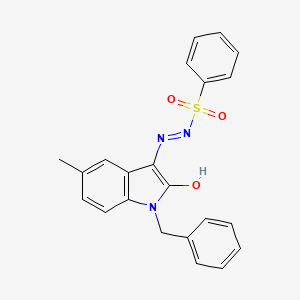
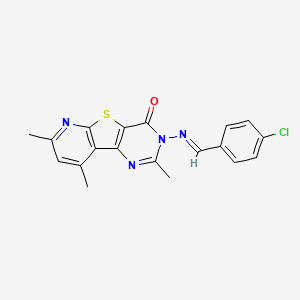
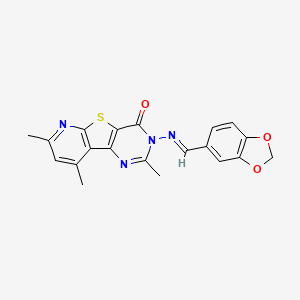
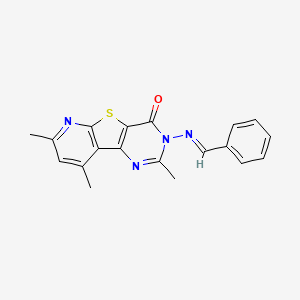
![8H-Naphtho[2,3-a]phenoselenazine-8,13(14H)-dione, 7-hydroxy-](/img/structure/B1661897.png)
